![molecular formula C15H13FO2 B1445542 Ácido [4-(2-fluoro-5-metilfenil)fenil]acético CAS No. 1375068-96-4](/img/structure/B1445542.png)
Ácido [4-(2-fluoro-5-metilfenil)fenil]acético
Descripción general
Descripción
[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid is a useful research compound. Its molecular formula is C15H13FO2 and its molecular weight is 244.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Acoplamiento cruzado de Suzuki–Miyaura
La reacción de acoplamiento de Suzuki–Miyaura (SM) es un método destacado para formar enlaces carbono-carbono en química orgánica. El ácido [4-(2-fluoro-5-metilfenil)fenil]acético se puede utilizar como precursor de reactivos de boro que son esenciales en el acoplamiento SM. Esta reacción es particularmente apreciada por sus condiciones suaves y tolerancia a varios grupos funcionales, lo que la hace adecuada para síntesis orgánicas complejas .
Funcionalización bencílica
La posición bencílica del ácido [4-(2-fluoro-5-metilfenil)fenil]acético es un sitio reactivo que puede sufrir varias transformaciones, incluida la bromación por radicales libres y la sustitución nucleofílica. Estas reacciones son útiles para modificar el compuesto para crear derivados con posibles aplicaciones en productos farmacéuticos y ciencia de materiales .
Agente de derivatización quiral
Este compuesto puede servir como un agente de derivatización quiral para determinar la composición enantiomérica de compuestos quirales, no racémicos mediante espectroscopia de RMN 19F. Esta aplicación es crucial en la industria farmacéutica, donde la quiralidad de un fármaco puede afectar su eficacia y seguridad .
Propiedades
IUPAC Name |
2-[4-(2-fluoro-5-methylphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-2-7-14(16)13(8-10)12-5-3-11(4-6-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMXAADANLEPKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742988 | |
| Record name | (2'-Fluoro-5'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-96-4 | |
| Record name | (2'-Fluoro-5'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


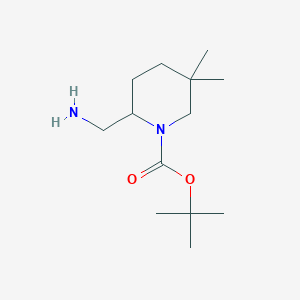
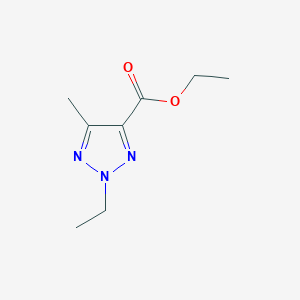
![3-[(3-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B1445464.png)

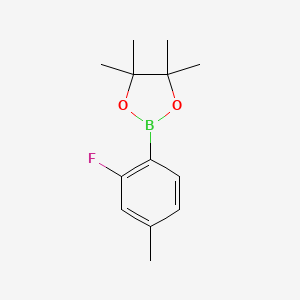
![4-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B1445467.png)
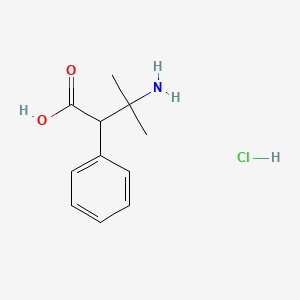


![Tert-butyl (benzo[b]thiophen-6-ylmethyl)carbamate](/img/structure/B1445472.png)
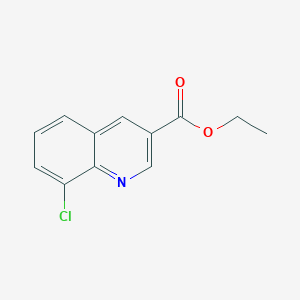

![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)

